Adenine

Description

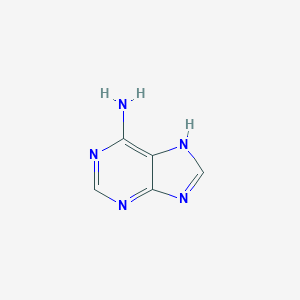

Structure

3D Structure

Properties

IUPAC Name |

7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Record name | adenine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022557 | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |

| Record name | SID47193680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73-24-5 | |

| Record name | Adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Roles of Adenine and Its Nucleotide Derivatives

Adenine in Cellular Energy Transduction

Cellular energy transduction, the process by which cells obtain and utilize energy, heavily relies on this compound-containing nucleotides.

Adenosine (B11128) Triphosphate (ATP) as a Primary Energy Carrier

Adenosine triphosphate (ATP) is universally recognized as the primary energy currency of the cell. wikipedia.orgmetwarebio.comalliedacademies.org It is a nucleoside triphosphate composed of this compound, a ribose sugar, and three phosphate (B84403) groups. wikipedia.orgcreative-proteomics.combritannica.com The energy stored within ATP is contained within the high-energy phosphate bonds. metwarebio.comcreative-proteomics.comnih.gov

ATP captures chemical energy derived from the breakdown of food molecules through processes like cellular respiration and photosynthesis. metwarebio.comalliedacademies.orgcreative-proteomics.combritannica.com This captured energy is then released to fuel a wide array of cellular activities. wikipedia.orgmetwarebio.combritannica.com

The energy stored in ATP is released through a process called hydrolysis, typically involving the removal of the terminal phosphate group. metwarebio.comcreative-proteomics.combritannica.comsavemyexams.com This reaction, catalyzed by enzymes known as ATPases or ATP hydrolases, converts ATP into adenosine diphosphate (B83284) (ADP) and an inorganic phosphate group (Pi). metwarebio.comcreative-proteomics.comsavemyexams.com

The hydrolysis of ATP is an exergonic reaction, meaning it releases a significant amount of free energy. nih.govlibretexts.orgjove.com This released energy is then coupled to endergonic cellular processes that require energy input, such as muscle contraction, active transport of substances across membranes, nerve impulse propagation, and the biosynthesis of macromolecules. wikipedia.orgmetwarebio.comalliedacademies.orgnih.govsavemyexams.comlibretexts.org For example, in the sodium-potassium pump, energy from ATP hydrolysis is used to drive the transport of sodium and potassium ions against their concentration gradients across the cell membrane. libretexts.orgjove.com The transfer of a phosphate group from ATP to another molecule, a process called phosphorylation, is a common mechanism by which ATP powers cellular work, often inducing conformational changes in proteins like pumps. britannica.comlibretexts.orgjove.com

The calculated change in Gibbs free energy (∆G) for the hydrolysis of one mole of ATP to ADP and Pi under standard conditions is approximately -30.5 kJ/mol. libretexts.org However, under typical cellular conditions, the actual ∆G can be significantly more negative, around -57 kJ/mol, reflecting the cellular environment's influence on the reaction equilibrium. libretexts.org

Roles of Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP)

This compound is also a component of adenosine diphosphate (ADP) and adenosine monophosphate (AMP), which are closely related to ATP and play vital roles in energy metabolism and cellular signaling. modernbio.comwikipedia.orgdrugbank.com ADP is formed when ATP loses one phosphate group through hydrolysis, releasing energy. metwarebio.comcreative-proteomics.comsavemyexams.com Conversely, ATP is regenerated from ADP and Pi through phosphorylation, a process that occurs during cellular respiration and photosynthesis, effectively recycling ADP back into the energy-rich ATP molecule. metwarebio.comcreative-proteomics.combritannica.comsavemyexams.com This continuous cycle of ATP hydrolysis and regeneration is fundamental to maintaining cellular energy homeostasis. metwarebio.com

AMP, containing one phosphate group, is formed from the hydrolysis of ADP. While AMP has a role in energy metabolism, it is also a crucial component of cyclic AMP (cAMP), a vital secondary messenger involved in signal transduction pathways initiated by various hormonal stimuli. drugbank.com

This compound as a Constituent of Essential Coenzymes

Beyond its role in energy currency, this compound is an integral part of several essential coenzymes that facilitate a wide range of enzymatic reactions, particularly in redox processes. allen.inmodernbio.comwikipedia.orgvaia.com

Nicotinamide (B372718) this compound Dinucleotide (NAD+/NADH) and Nicotinamide this compound Dinucleotide Phosphate (NADP+/NADPH)

Nicotinamide this compound dinucleotide (NAD+) and its phosphorylated derivative, nicotinamide this compound dinucleotide phosphate (NADP+), are crucial coenzymes found in all living cells. wikipedia.orgwikipedia.orgctpharma.com.trpromega.caontosight.ai They are referred to as dinucleotides because they consist of two nucleotides joined through their phosphate groups; one nucleotide contains an this compound nucleobase, and the other contains nicotinamide. wikipedia.org NADP+ differs from NAD+ by the presence of an additional phosphate group attached to the 2' position of the ribose sugar linked to the this compound. wikipedia.orgontosight.aiwikilectures.eu

These coenzymes exist in two forms: oxidized (NAD+ and NADP+) and reduced (NADH and NADPH). wikipedia.orgwikipedia.orgpromega.cawikilectures.eulibretexts.org This ability to cycle between oxidized and reduced states is fundamental to their function as electron carriers in cellular metabolism. wikipedia.orgpromega.calibretexts.orgnih.gov

NAD+/NADH and NADP+/NADPH are central to cellular redox reactions, which involve the transfer of electrons. wikipedia.orgctpharma.com.trpromega.calibretexts.orgnih.govnih.gov In these reactions, the oxidized forms (NAD+ and NADP+) act as oxidizing agents, accepting electrons (specifically, a hydride ion, H-) from other molecules and becoming reduced to NADH and NADPH, respectively. wikipedia.orgwikilectures.eulibretexts.orgnih.gov Conversely, the reduced forms (NADH and NADPH) act as reducing agents, donating electrons to other molecules and being oxidized back to NAD+ and NADP+. wikipedia.orgwikilectures.eu

The primary function of NAD+/NADH is in catabolic pathways, such as glycolysis, the citric acid cycle, and beta-oxidation, where they are involved in the oxidation of fuel molecules to generate ATP. wikipedia.orgwikilectures.eulibretexts.orgnih.govnih.gov NADH produced during these processes carries electrons to the electron transport chain in the mitochondria, where the energy released from the stepwise transfer of these electrons is used to pump protons and generate a proton gradient. wikipedia.orgnih.govnih.gov This proton gradient then drives ATP synthesis through oxidative phosphorylation. creative-proteomics.comwikipedia.orgnih.govresearchgate.net Maintaining a high NAD+/NADH ratio in the cell favors oxidative reactions. wikipedia.org

In contrast, NADP+/NADPH primarily functions in anabolic pathways, such as fatty acid synthesis, cholesterol synthesis, and nucleotide synthesis, where NADPH serves as a crucial reducing agent, providing the electrons necessary for reductive biosynthesis. wikipedia.orgontosight.aiwikilectures.eulibretexts.orgnih.govecsci.co.kr NADPH is also vital for maintaining cellular redox balance and protecting against oxidative stress by serving as a cofactor for enzymes like glutathione (B108866) reductase, which helps regenerate the antioxidant glutathione. ontosight.ainih.gov The NADP+/NADPH ratio is typically kept low, favoring the reduced form needed for reductive biosynthesis. wikipedia.org

The transfer of a hydride ion to NAD+ or NADP+ involves the transfer of two electrons and a proton. wikilectures.eulibretexts.org The electron pair from the hydride ion is accepted by the nicotinamide ring, which serves as the reactive part of the coenzyme in redox reactions. wikipedia.orglibretexts.org

Cofactor Functions for NAD+-Dependent Enzymes (e.g., Sirtuins, CD38, PARPs)

NAD+ serves as an essential cofactor for several classes of enzymes involved in critical cellular processes beyond energy metabolism. These NAD+-consuming enzymes cleave NAD+ and utilize the ADP-ribose moiety. wikipedia.orgnih.gov Key examples include sirtuins, CD38, and poly(ADP-ribose) polymerases (PARPs). wikipedia.orgnih.govnih.gov

Sirtuins are NAD-dependent deacetylases that play significant roles in regulating transcription by deacetylating histones and other non-histone proteins. wikipedia.org This activity is important in processes such as DNA repair and the regulation of aging. wikipedia.orgnih.govnih.govresearchgate.net

CD38 is an ectoenzyme that metabolizes nicotinamide nucleotides like NAD+ and nicotinamide mononucleotide (NMN) to produce ADP-ribose and cyclic ADP-ribose (cADPR). frontiersin.org CD38's activity, predominantly extracellular, leads to the degradation of NAD+ precursors necessary for NAD+ synthesis. frontiersin.org These enzymes also generate cyclic ADP-ribose, which acts as a strong Ca2+ inducer. nih.gov

PARPs are activated by DNA damage and catalyze the NAD-dependent polymerization of ADP-ribose chains onto target proteins, including histones. nih.govfrontiersin.org This poly(ADP-ribosylation) is a signal for DNA repair. frontiersin.org PARP activity leads to significant intranuclear and intracellular NAD+ consumption. frontiersin.org

These NAD+-consuming enzymes compete for the cellular NAD+ pool. nih.gov Inhibition of enzymes like PARP or CD38 can potentially increase NAD+ levels, thereby activating sirtuins. nih.govresearchgate.net

Biochemical Pathways of NAD+ Synthesis and Salvage

NAD+ is synthesized through two primary metabolic pathways: the de novo pathway and the salvage pathway. wikipedia.orgnih.gov The de novo pathway synthesizes NAD+ from amino acid precursors, such as tryptophan or aspartic acid. wikipedia.org In mammals, significant de novo synthesis from tryptophan occurs in the liver, and from nicotinic acid in the kidney and macrophages. wikipedia.org

The salvage pathways recycle preformed components, such as nicotinamide, back into NAD+. wikipedia.orgnih.gov These pathways are essential in humans, as a lack of dietary vitamin B3 (niacin, which includes nicotinic acid and nicotinamide) can lead to pellagra. wikipedia.org The high cellular requirement for NAD+ stems from its constant consumption by NAD+-consuming enzymes, unlike its cycling in redox reactions. wikipedia.org The major source of NAD+ in mammals is the salvage pathway, which recycles nicotinamide, a byproduct of NAD+ utilization by enzymes. wikipedia.org

The salvage pathway involves several steps. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). wikipedia.orgresearchgate.net NMN is the immediate precursor to NAD+ in the salvage pathway. wikipedia.org The three vitamin precursors utilized in salvage pathways are nicotinic acid (NA), nicotinamide (Nam), and nicotinamide riboside (NR), all considered forms of vitamin B3. wikipedia.org

In yeast, the de novo and salvage pathways converge to form nicotinic acid mononucleotide (NaMN), which is then converted to NAD+ in two steps. elifesciences.org The first step involves the integration of an AMP molecule into NaMN to form nicotinic acid this compound dinucleotide (NaAD+), followed by amination of NaAD+ to generate NAD+. elifesciences.org this compound availability can influence these pathways; this compound depletion can promote the transcriptional upregulation of de novo NAD+ biosynthesis genes, while this compound supplementation can favor the pyridine (B92270) salvage route, leading to an ATP-dependent increase in intracellular NAD+. elifesciences.org

Flavin this compound Dinucleotide (FAD/FADH2)

Flavin this compound dinucleotide (FAD) is a redox-active coenzyme associated with various proteins, known as flavoproteins, and is involved in numerous enzymatic reactions in metabolism. wikipedia.org FAD consists of a flavin group (derived from riboflavin, vitamin B2) linked to an this compound nucleotide. wikipedia.orgtestbook.comlongdom.org

FAD participates in redox reactions by accepting two hydrogen atoms (or two electrons and two protons), becoming reduced to FADH2. ontosight.ai FADH2 is the reduced form of FAD. ontosight.ainumberanalytics.com FAD has a more positive reduction potential than NAD+ and is a strong oxidizing agent, enabling it to participate in energetically challenging oxidation reactions like the dehydrogenation of a C-C bond to an alkene. wikipedia.org

FAD-dependent proteins function in diverse metabolic pathways, including electron transport, DNA repair, nucleotide biosynthesis, beta-oxidation of fatty acids, and amino acid catabolism. wikipedia.org A well-known example is its role in the citric acid cycle (TCA cycle), where succinate (B1194679) dehydrogenase (Complex II in the electron transport chain) uses covalently bound FAD to catalyze the oxidation of succinate to fumarate, simultaneously reducing FAD to FADH2. wikipedia.orglongdom.orgontosight.ainumberanalytics.com The electrons from FADH2 are then passed through the electron transport chain, contributing to ATP production through oxidative phosphorylation. wikipedia.orglongdom.orgontosight.ainumberanalytics.com

Coenzyme A (CoA)

Coenzyme A (CoA) is another crucial this compound-containing coenzyme involved in a wide array of metabolic processes. It is essential for the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and many other acyl group transfer reactions. CoA carries acyl groups via a thiol ester linkage. While the search results did not provide extensive details specifically on the this compound moiety's role within CoA, its presence as part of the molecule is fundamental to CoA's structure and function as an acyl group carrier in numerous enzymatic reactions central to energy metabolism and biosynthesis.

This compound in Intracellular and Extracellular Signaling Pathways

This compound and its nucleotide derivatives also play significant roles in cellular communication, acting as both intracellular second messengers and extracellular signaling molecules.

Cyclic Adenosine Monophosphate (cAMP) as a Second Messenger

Cyclic adenosine monophosphate (cAMP) is a key intracellular second messenger involved in a multitude of biological processes. wikipedia.orgnih.govjapsonline.com It is a derivative of ATP and is crucial for intracellular signal transduction, mediating the effects of various hormones, neurotransmitters, and other extracellular signals that cannot cross the plasma membrane. wikipedia.orgnih.govjapsonline.comtaylorandfrancis.com

cAMP is synthesized from ATP by the enzyme adenylyl cyclase, which is typically activated downstream of G protein-coupled receptors upon ligand binding. japsonline.comtaylorandfrancis.comnih.gov Intracellular cAMP levels are largely determined by these ligand-receptor interactions. taylorandfrancis.com

cAMP exerts its effects by binding to and regulating the activity of various effector proteins, including protein kinase A (PKA), exchange proteins activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) and hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels. wikipedia.orgnih.gov This leads to a cascade of events that influence diverse cellular functions, including metabolism, gene regulation, immune function, and ion channel activity. nih.govnih.gov

Adenosine and this compound Nucleotides in Extracellular Signaling

Beyond their intracellular roles, adenosine and this compound nucleotides, such as ATP, ADP, and AMP, function as extracellular signaling molecules. Adenosine itself is a nucleoside composed of this compound and ribose and acts as a neurotransmitter. sketchfab.comnih.gov

ATP is released from cells through various mechanisms and can act as a signaling molecule by binding to purinergic receptors on the cell surface, triggering diverse cellular responses. Extracellular ATP can be hydrolyzed by ectonucleotidases to ADP, AMP, and finally adenosine, all of which can also activate specific purinergic receptors, contributing to a complex network of extracellular signaling. While the search results provided information on adenosine as a neurotransmitter and its use as a drug nih.govguidetopharmacology.org, and mentioned extracellular ADP-ribosyltransferases utilizing NAD+ wikipedia.org, detailed mechanisms of extracellular signaling by this compound nucleotides beyond adenosine were less explicitly detailed within the provided snippets. However, the mention of NAD+ having important extracellular roles as an this compound nucleotide that can be released from cells indicates a broader involvement in extracellular signaling. wikipedia.org

Formation of Diadenosine Tetraphosphate (B8577671) (Ap4A) and Oligoadenylates

Diadenosine tetraphosphate (Ap4A) is a dinucleotide composed of two adenosine moieties linked by a chain of four phosphate groups. wikipedia.orgnih.gov It is found ubiquitously in nature, from bacteria to humans, and is considered a putative alarmone, with levels increasing in response to various stresses, such as heat or oxidative damage. wikipedia.orgnih.govresearchgate.netmdpi.com

Ap4A is primarily synthesized as a side product of aminoacyl-tRNA synthetase activity. nih.govresearchgate.net During the two-step process of aminoacyl-tRNA synthesis, the enzyme activates an amino acid using ATP, forming an enzyme-bound aminoacyl-adenylate intermediate. nih.govsemanticscholar.org In a non-canonical reaction, the pyrophosphate group of another ATP molecule can attack this intermediate, resulting in the formation of Ap4A instead of aminoacyl-tRNA. nih.govsemanticscholar.orgasm.org Lysyl-tRNA synthetase (LysRS) has been identified as a source of Ap4A, with its non-canonical activity being activated by phosphorylation. wikipedia.orgnih.gov

The intracellular levels of Ap4A are regulated by hydrolyzing enzymes, including diadenosine tetraphosphatase (ApaH) and members of the Nudix hydrolase family. researchgate.net ApaH is particularly important for Ap4A homeostasis in Gram-negative bacteria, symmetrically cleaving Ap4A into two ADP molecules. researchgate.netmdpi.com Nudix hydrolases, on the other hand, can cleave Ap4A asymmetrically, yielding ATP and AMP. mdpi.com

Oligoadenylates, specifically 2',5'-linked oligoadenylates (also known as 2-5A), are a group of oligonucleotides consisting of adenylate residues linked by 2',5'-phosphodiester bonds, a linkage distinct from the common 3',5'-phosphodiester bonds in RNA and DNA. ontosight.aiontosight.ai These molecules play a crucial role in the innate immune response, particularly in the interferon pathway. ontosight.aiontosight.airesearchgate.net

The synthesis of 2',5'-oligoadenylates is catalyzed by a family of enzymes called oligoadenylate (B1213165) synthetases (OAS), which are induced by interferon signaling in response to viral infection. ontosight.aiontosight.airesearchgate.netacs.org Upon binding to double-stranded RNA (dsRNA), OAS enzymes are activated and catalyze the polymerization of ATP into 2',5'-linked oligoadenylates, typically trimers (pppA2'p5'A2'p5'A). ontosight.aiontosight.aiacs.orgasm.org These oligoadenylates then act as second messengers, binding to and activating ribonuclease L (RNase L). ontosight.aiontosight.aiasm.orgasm.orgresearchgate.net Activated RNase L degrades viral and cellular single-stranded RNA, inhibiting viral replication and potentially affecting cellular mRNA stability. ontosight.aiontosight.aiasm.org

Nicotinic Acid this compound Dinucleotide Phosphate (NAADP) in Calcium Signaling

Nicotinic acid this compound dinucleotide phosphate (NAADP) is a potent Ca²⁺-mobilizing second messenger synthesized in response to extracellular stimuli. wikipedia.orgmdpi.comfrontiersin.orgfrontiersin.org It is a dinucleotide that differs structurally from NADP by a hydroxyl group replacing the nicotinamide amino group. wikipedia.org Despite this minor difference, NAADP is considered the most potent Ca²⁺-mobilizing second messenger identified to date, acting across various phyla from plants to humans. wikipedia.org

NAADP triggers the release of Ca²⁺ from intracellular stores, contributing to a wide range of cellular processes. wikipedia.orgmdpi.comfrontiersin.orgfrontiersin.org Current evidence suggests that NAADP primarily targets acidic organelles, such as endo-lysosomes, and mediates Ca²⁺ mobilization through two-pore channels (TPCs). mdpi.comfrontiersin.org Studies, including those in metastatic colorectal cancer cells, have shown that NAADP-induced Ca²⁺ release is triggered by TPC1 and can be reduced by inhibiting TPC activity. mdpi.com This release from acidic stores can then be amplified by Ca²⁺-induced Ca²⁺ release mechanisms from the endoplasmic reticulum (ER) via ryanodine (B192298) receptors (RyRs) or inositol-1,4,5-trisphosphate receptors (IP₃Rs). mdpi.comahajournals.org While the precise mechanism and the identity of the NAADP receptor have been subjects of discussion, the role of TPCs in mediating NAADP-induced Ca²⁺ release from acidic stores is supported by various experimental approaches. mdpi.comfrontiersin.orgfrontiersin.org

S-Adenosylmethionine (SAM) in Methylation Processes

S-Adenosylmethionine (SAM), also known as AdoMet or SAMe, is a crucial molecule found in all living organisms and serves as a prominent co-substrate in cellular metabolism. wikidata.orgcreative-proteomics.comamerigoscientific.comrsc.org It is best known as the principal biological methyl donor in a wide array of biochemical reactions, a process termed transmethylation. creative-proteomics.comamerigoscientific.comrsc.org

SAM is synthesized from ATP and the amino acid methionine through a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). creative-proteomics.comamerigoscientific.com This reaction involves the transfer of the adenosyl moiety of ATP to the sulfur atom of methionine, creating a sulfonium (B1226848) ion that is highly reactive and capable of donating its methyl group. creative-proteomics.comamerigoscientific.com SAM donates its methyl group to various substrates, including DNA, RNA, proteins (such as histones), lipids, and small molecules like neurotransmitters. creative-proteomics.comamerigoscientific.comwikipedia.org

The methylation reactions mediated by SAM are vital for numerous critical cellular processes. DNA methylation, for instance, is essential for regulating gene expression, epigenetic modifications, and maintaining genomic stability. creative-proteomics.com RNA methylation influences RNA stability, splicing, and translation, while protein methylation, particularly in histones, plays a significant role in chromatin remodeling and gene transcription control. creative-proteomics.com

After donating its methyl group, SAM is converted into S-adenosylhomocysteine (SAH). creative-proteomics.comelifesciences.org SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases. creative-proteomics.comwikipedia.org To sustain methylation reactions and maintain cellular homeostasis, SAH is hydrolyzed into homocysteine and adenosine by the enzyme S-adenosylhomocysteine hydrolase (Ahcy). creative-proteomics.comwikipedia.orgelifesciences.org Homocysteine can then be recycled back to methionine, allowing for the regeneration of SAM and the continuation of the methylation cycle. creative-proteomics.comwikipedia.org The ratio of SAM to SAH, known as the methylation index, is a critical indicator of cellular methylation capacity. elifesciences.org

Beyond methylation, SAM is also involved in other biochemical pathways, including transsulfuration and aminopropylation. amerigoscientific.comwikipedia.org In transsulfuration, SAH is converted to homocysteine, which can then be further metabolized to cysteine, a precursor for glutathione synthesis. amerigoscientific.com In aminopropylation, SAM is decarboxylated to form S-adenosylmethioninamine, which donates its aminopropyl group in the biosynthesis of polyamines like spermidine (B129725) and spermine. wikipedia.orgmetabolomicsworkbench.org

Molecular Biology and Genetic Roles of Adenine

Adenine as a Nucleobase in Nucleic Acid Structure

Integration into Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

This compound is one of the four primary nitrogenous bases found in DNA and RNA, serving as a fundamental building block of these nucleic acids. patsnap.comwikipedia.orgbyjus.com In DNA, the four bases are this compound (A), thymine (B56734) (T), cytosine (C), and guanine (B1146940) (G). byjus.comopentextbc.ca In RNA, uracil (B121893) (U) replaces thymine, so the bases are this compound (A), uracil (U), cytosine (C), and guanine (G). byjus.comopentextbc.cakhanacademy.org These bases, along with a five-carbon sugar (deoxyribose in DNA and ribose in RNA) and a phosphate (B84403) group, form nucleotides, which are the monomers of DNA and RNA polymers. byjus.comopentextbc.cakhanacademy.orggenscript.com this compound is classified as a purine (B94841) base, characterized by its double-ring structure. byjus.comopentextbc.cakhanacademy.org

Base Pairing Interactions: this compound-Thymine (DNA) and this compound-Uracil (RNA)

A crucial aspect of this compound's role in nucleic acid structure is its specific base pairing interactions. In DNA, this compound consistently pairs with thymine (A-T) through two hydrogen bonds. wikipedia.orgopentextbc.cacuhk.edu.hk This complementary base pairing is essential for maintaining the double helix structure of DNA. cuhk.edu.hkwikipedia.org In RNA, during processes like transcription, this compound pairs with uracil (A-U), also via two hydrogen bonds. wikipedia.orgwikipedia.orgchemguide.co.uk This specific pairing ensures the accurate transfer of genetic information from DNA to RNA. patsnap.com The hydrogen bonds, while maintaining the structure, are weak enough to allow the DNA strands to separate during replication and transcription. cuhk.edu.hk

Formation of Nucleosides: Adenosine (B11128) and Deoxyadenosine (B7792050)

This compound forms nucleosides when it is covalently linked to a five-carbon sugar. When this compound is attached to ribose, it forms the nucleoside adenosine. wikipedia.orgwikipedia.org When attached to deoxyribose, it forms deoxyadenosine. wikipedia.org This linkage occurs via a β-N9-glycosidic bond between the nitrogen atom at position 9 of this compound and the 1' carbon of the sugar. wikipedia.orglibretexts.orguthscsa.edu These nucleosides can then be phosphorylated by the addition of one or more phosphate groups to the 5' carbon of the sugar, forming nucleotides like adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), or their deoxyribose counterparts (dAMP, dADP, dATP). wikipedia.orggenscript.comuthscsa.edu

This compound in Genetic Information Transfer and Expression

Role in DNA Replication Fidelity and Mechanisms

During DNA replication, the accurate pairing of this compound with thymine is critical for maintaining the fidelity of the genetic code. DNA polymerase, the enzyme responsible for synthesizing new DNA strands, uses the existing DNA strand as a template and adds complementary nucleotides. The specific A-T and G-C base pairing rules ensure that the newly synthesized strand is a faithful copy of the template. While the search results did not provide explicit details on this compound's direct role in fidelity mechanisms like mismatch repair, its strict pairing rule with thymine is a fundamental aspect of accurate DNA replication.

Contribution to RNA Transcription and Processing

This compound plays a significant role in RNA transcription, the process where a DNA sequence is transcribed into an RNA molecule. During transcription, RNA polymerase reads the DNA template strand, and this compound on the DNA template pairs with incoming uracil ribonucleotides, which are then incorporated into the growing RNA strand. lumenlearning.comlibretexts.orgkhanacademy.org This A-U pairing is essential for generating an RNA molecule with a sequence complementary to the DNA template. chemguide.co.uklumenlearning.com

Furthermore, this compound is crucial in the post-transcriptional processing of messenger RNA (mRNA) in eukaryotes. A key modification is the addition of a poly-A tail to the 3' end of the pre-mRNA molecule. khanacademy.orgjove.comwikipathways.org This tail consists of a long sequence of this compound nucleotides, typically around 100-250 residues, added by an enzyme called polyadenylate polymerase. jove.comwikipathways.orgnih.gov The poly-A tail is important for mRNA stability, nuclear export, and translation. lumenlearning.comkhanacademy.orgjove.comaatbio.com

This compound in Protein Synthesis and the Genetic Code

Protein synthesis is a fundamental biological process by which cells build proteins based on the genetic information encoded in DNA. This process involves two main stages: transcription and translation. lumenlearning.com DNA contains the blueprint for proteins in the form of a sequence of nucleotides. lumenlearning.com During transcription, this DNA sequence is transcribed into a messenger RNA (mRNA) molecule. lumenlearning.com The mRNA molecule then serves as a template for translation, which occurs on ribosomes. lumenlearning.com

The genetic code defines the relationship between the sequence of nucleotides in mRNA and the sequence of amino acids in a protein. britannica.com This code is read in units of three adjacent nucleotides called codons. britannica.com Each codon specifies a particular amino acid or a stop signal. britannica.com this compound is a key component of many codons. For instance, the codon AUG, which contains this compound, uracil, and guanine, is universally recognized as the start codon for protein synthesis in most organisms and codes for the amino acid methionine. britannica.comontosight.ai Transfer RNA (tRNA) molecules play a crucial role in translation by acting as adaptors between mRNA codons and amino acids. lumenlearning.com Each tRNA molecule carries a specific amino acid and possesses an anticodon loop that contains a sequence of three nucleotides complementary to an mRNA codon. lumenlearning.com The pairing between the mRNA codon and the tRNA anticodon ensures that the correct amino acid is incorporated into the growing polypeptide chain.

Analysis of this compound in tRNA Anticodon Wobble Position

The interaction between the mRNA codon and the tRNA anticodon is not always a strict Watson-Crick base pairing at all three positions. The third position of the mRNA codon (at the 3' end) and the first position of the tRNA anticodon (at the 5' end) are known as the wobble position. Flexibility in base pairing at this position, described by the wobble hypothesis, allows a single tRNA molecule to recognize more than one codon, which contributes to the degeneracy of the genetic code. kvmwai.edu.in

While this compound is a common base in tRNA, its presence in the anticodon wobble position is notably rare, particularly in bacteria and archaea. tandfonline.com In most bacterial species, tRNA(Arg) with the anticodon ACG is one of the few instances where unmodified this compound is found at the wobble position. tandfonline.com In archaea, this compound is essentially absent from the wobble position of tRNAs. tandfonline.com

A significant factor contributing to the rarity of unmodified this compound at the wobble position is its frequent modification to inosine (B1671953) (I) in bacteria and eukaryotes. tandfonline.combrainly.com This modification is catalyzed by the enzyme tRNA adenosine deaminase. tandfonline.com Inosine at the wobble position can form hydrogen bonds with uracil (U), cytosine (C), and this compound (A) in the mRNA codon, thereby expanding the decoding capacity of a single tRNA molecule. tandfonline.combrainly.comnih.gov This expanded pairing ability allows for more efficient translation with a smaller set of tRNA molecules. kvmwai.edu.intandfonline.com

Studies suggest that unmodified this compound in the wobble position can lead to lower efficiency in ribosomal translation. nih.gov Computer simulations indicate that this compound at the wobble position of the P-site tRNA can weaken the binding of aminoacyl-tRNA at the A-site through interduplex interactions. nih.gov Furthermore, unmodified wobble this compound might enhance the probability of frameshifting errors during translation. nih.gov The evolutionary preference for modifying wobble this compound to inosine is likely a mechanism to improve the accuracy and efficiency of protein synthesis. nih.gov

Epigenetic Modifications and Genetic Stability

Epigenetic modifications are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. oup.com These modifications play a crucial role in regulating gene activity and can be influenced by environmental factors. In prokaryotes, DNA methylation is a prominent epigenetic mechanism. oup.com

Role of this compound Methylation in Prokaryotic Gene Regulation and Adaptation

Prokaryotic DNA methylation involves the addition of a methyl group to this compound or cytosine bases. oup.comnih.govbiorxiv.org While 5-methylcytosine (B146107) (m5C) is common in eukaryotes, prokaryotes exhibit significant levels of N6-methylthis compound (m6A) and N4-methylcytosine (m4C) methylation. nih.govbiorxiv.org this compound methylation, specifically m6A, appears to have a more significant regulatory role in bacteria compared to cytosine methylation. oup.com

DNA this compound methylase (Dam) is a key enzyme responsible for m6A methylation in many bacteria, primarily targeting the this compound within GATC sequences. oup.comnih.govbiorxiv.org Dam methylation is involved in regulating a diverse range of cellular processes, including DNA replication initiation, chromosome segregation, mismatch repair, and gene expression. oup.combwise.krmdpi.com

This compound methylation can directly influence gene expression by affecting the binding of regulatory proteins to DNA or by altering DNA structure. bwise.krmdpi.com This epigenetic modification allows bacteria to rapidly alter their phenotypes in response to environmental changes, contributing to adaptation. bwise.krmdpi.com For example, this compound methylation is known to regulate genes involved in pathogenesis, bacterial surface properties, sporulation, and the production of fimbriae and adhesins. bwise.krmdpi.com Studies on bacteria like Serratia marcescens have shown that changes in this compound methylation patterns have the potential to contribute to phenotypic adaptation to different temperatures. nih.govbiorxiv.orgmdpi.com These methylation patterns can be inherited by daughter cells, providing a mechanism for transgenerational epigenetic inheritance in prokaryotes. nih.govbiorxiv.org

Mechanisms of this compound-Thymine Tautomerization in Spontaneous Mutagenesis

Spontaneous mutagenesis refers to the occurrence of mutations in the absence of external mutagenic agents. These mutations can arise from errors during DNA replication or from chemical instability of DNA bases. One proposed mechanism for spontaneous mutagenesis involves the tautomerization of DNA bases. Tautomers are structural isomers of molecules that interconvert readily. DNA bases can exist in rare tautomeric forms that can lead to mispairing during DNA replication.

The this compound-thymine (A-T) base pair typically exists in canonical Watson-Crick form. However, this compound and thymine can undergo tautomerization, leading to the formation of rare tautomers such as the imino tautomer of this compound (A) and the enol tautomer of thymine (T). The formation of an A-T base pair involves a double proton transfer between this compound and thymine. acs.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net

Historically, the A-T tautomeric configuration was considered too unstable under normal cellular conditions to be a significant source of spontaneous mutations. acs.orgchemrxiv.orgnih.govresearchgate.net However, recent research suggests that the cellular environment, particularly during processes like DNA strand separation, can influence the stability of these tautomers. Studies employing computational simulations have indicated that the unwinding of DNA strands, facilitated by helicase enzymes, can alter the energy landscape of the this compound-thymine tautomerization reaction. acs.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net This out-of-equilibrium process can increase the stability of the A-T tautomer as the hydrogen bonds between the bases are stretched. acs.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net

The increased stability of the A-T tautomer during DNA strand separation provides a plausible pathway for spontaneous point mutations. If a DNA polymerase encounters an A-T base pair during replication, it might incorrectly insert a cytosine opposite the tautomeric this compound (A) or a guanine opposite the tautomeric thymine (T), leading to a transition mutation (A:T to C:G or G:C). researchgate.net This highlights how the dynamic nature of DNA and the cellular environment can contribute to genetic instability through base tautomerization.

DNA Repair Mechanisms Involving this compound Metabolism (e.g., PARPs)

Maintaining the integrity of the genome is crucial for cell survival and preventing diseases. Cells have evolved sophisticated DNA repair mechanisms to correct damage that occurs to DNA. This compound and its derivatives are involved in some of these repair pathways, notably through the action of Poly(ADP-ribose) polymerases (PARPs).

PARPs, particularly PARP-1, are a family of nuclear enzymes that play a critical role in detecting and responding to DNA damage, especially single-strand breaks. wikipedia.orgmdpi.comscienceopen.comoncoscience.usnih.gov PARP-1 acts as a DNA damage sensor; upon binding to DNA breaks, its catalytic activity is rapidly stimulated. mdpi.comscienceopen.comoncoscience.usnih.gov PARP-1 utilizes nicotinamide (B372718) this compound dinucleotide (NAD+), a molecule containing this compound, as a substrate to synthesize branched chains of poly(ADP-ribose) (PAR). scienceopen.comoncoscience.usnih.govgoogle.com This process, known as PARylation or poly(ADP-ribosylation), involves the transfer of ADP-ribose units from NAD+ to various target proteins, including PARP-1 itself (auto-PARylation) and other repair proteins. scienceopen.comoncoscience.usgoogle.com

The synthesized PAR chains serve as molecular scaffolds that recruit and activate other DNA repair proteins to the site of damage. mdpi.comoncoscience.usnih.gov PARP-1 is particularly involved in the base excision repair (BER) pathway, which is responsible for repairing damaged bases and single-strand breaks. scienceopen.comnih.gov In BER, PARP-1 interacts with and facilitates the recruitment of key repair proteins such as X-ray repair cross-complementing protein 1 (XRCC1), DNA polymerase β, and DNA ligase III, coordinating the steps of the repair process. scienceopen.comoncoscience.us

The enzymatic activity of PARP-1 and its consumption of NAD+ are critical for an efficient DNA damage response. However, excessive activation of PARP-1 can lead to severe NAD+ depletion, impacting cellular energy metabolism. nih.govresearchgate.net This link between DNA repair and metabolism through NAD+ highlights the intricate interconnectedness of cellular pathways.

PARP inhibitors (PARPis) are a class of therapeutic drugs that target PARP enzymes, primarily PARP-1 and PARP-2. wikipedia.orgmdpi.comoncoscience.us These inhibitors block the catalytic activity of PARPs, preventing PARylation. mdpi.comoncoscience.us Beyond inhibiting catalytic activity, PARP inhibitors can also "trap" PARP proteins onto DNA damage sites, forming stable PARP-DNA complexes that impede replication forks and transcription machinery, leading to more severe DNA lesions like double-strand breaks. oncoscience.us This trapping mechanism is a significant contributor to the cytotoxic effects of PARP inhibitors, particularly in cancer cells with defects in other DNA repair pathways, such as homologous recombination (e.g., BRCA1/2 mutations). oncoscience.us

Metabolic Pathways of Adenine

Adenine Biosynthesis (De Novo and Salvage Pathways)

This compound nucleotides can be synthesized through two primary routes: the de novo pathway, which builds the purine (B94841) ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases.

Purine Biosynthesis from Inosine (B1671953) Monophosphate Precursors

Both this compound and guanine (B1146940) are ultimately derived from Inosine Monophosphate (IMP) in the de novo purine biosynthesis pathway. IMP is synthesized through a complex series of reactions starting from a ribose phosphate (B84403). The atoms that form the purine ring are contributed by amino acids such as glycine, glutamine, and aspartic acid, as well as the coenzyme tetrahydrofolate. wikipedia.org IMP serves as a branch point, being converted into either Adenosine (B11128) Monophosphate (AMP) or Guanosine Monophosphate (GMP) through separate enzymatic steps. The conversion of IMP to AMP involves the incorporation of an amino group from aspartate, a process that requires energy in the form of GTP.

Mechanisms of this compound Phosphoribosyltransferase (APRT) Salvage Pathway

The this compound phosphoribosyltransferase (APRT) salvage pathway provides a more energy-efficient route for the synthesis of AMP from free this compound. biorxiv.org APRT catalyzes the reversible reaction between this compound and 5-phospho-alpha-D-ribosyl-1-pyrophosphate (PRPP) to yield AMP and pyrophosphate (PPi). biorxiv.orgebi.ac.uk This enzyme is widely distributed in various mammalian organs and plays a significant role in recycling this compound, particularly that generated from the polyamine pathway or dietary sources. biorxiv.orgebi.ac.ukwikipedia.org

The mechanism of the APRT catalyzed reaction involves an ordered sequential binding of substrates. PRPP typically binds to the enzyme first, followed by this compound. acs.org The phosphoribosyl transfer step is relatively fast, while the release of products, particularly AMP, is considered rate-limiting. wikipedia.org Studies on human APRT suggest that a key catalytic residue, Glu104, abstracts the N9 proton of this compound, facilitating a nucleophilic attack on the anomeric carbon of PRPP. wikipedia.org This leads to the formation of an oxacarbenium-like transition state and the displacement of pyrophosphate, resulting in the formation of AMP. ebi.ac.ukwikipedia.org

De Novo Purine Synthesis Capacity in Specific Cell Types

While the salvage pathway is generally more energy-efficient and accounts for a significant portion of daily purine nucleotide biosynthesis (estimated at 90%), the capacity for de novo purine synthesis can vary among different cell types. biorxiv.org In some organisms, such as certain protozoan parasites like Giardia lamblia, the de novo purine synthesis pathway is deficient, making the APRT-mediated salvage pathway the sole mechanism for AMP production. ebi.ac.ukwikipedia.org In humans and most other animals, while the salvage pathway is prominent, de novo synthesis is also active and becomes particularly important during periods of rapid growth, such as embryogenesis and tumor development. wikipedia.org APRT itself is constitutively expressed in all mammalian tissues. wikipedia.org

This compound Catabolism and Degradation

The breakdown of this compound and its nucleotides is essential for preventing their accumulation and for generating precursors for other metabolic pathways or excretion.

Oxidation of this compound by Xanthine (B1682287) Dehydrogenase in Specific Metabolic Contexts

Under normal circumstances, this compound is primarily recycled through the salvage pathway. However, in specific metabolic contexts, particularly when the APRT salvage pathway is impaired, this compound can be catabolized. In the absence of functional APRT, this compound is metabolized through an alternative pathway involving oxidation by xanthine dehydrogenase (XDH). researchgate.net This oxidation converts this compound to 2,8-dihydroxythis compound (B126177) (2,8-DHA) via an intermediate, 8-hydroxythis compound. researchgate.net This pathway becomes significant in conditions like APRT deficiency, where the accumulation of poorly soluble 2,8-DHA can lead to the formation of kidney stones and crystalline nephropathy. researchgate.netmedlineplus.gov Xanthine dehydrogenase is an enzyme involved in the broader purine degradation pathway, typically oxidizing hypoxanthine (B114508) to xanthine and xanthine to uric acid. wikipedia.orgnih.gov

Sequential Dephosphorylation of this compound Nucleotides in Biological Fluids

This compound nucleotides, such as ATP, ADP, and AMP, undergo sequential dephosphorylation in biological fluids as part of nucleotide metabolism and signaling. This process involves the removal of phosphate groups to yield adenosine, and subsequently, this compound. For example, AMP can be deaminated to inosine monophosphate (IMP) by AMP deaminase. wikipedia.org Further breakdown of adenosine nucleotides and nucleosides can occur through the action of various nucleotidases and phosphorylases. In plants, for instance, while other eukaryotes have multiple routes for AMP catabolism, plants rely solely on AMP deaminase for the initial conversion of AMP in the catabolic pathway of this compound nucleotides. oup.com The sequential dephosphorylation cascade is crucial for regulating the levels of this compound nucleotides and their derivatives, which have diverse roles in cellular energy status and signaling.

Role of Adenosine Deaminase (ADA) in this compound Metabolism

Adenosine Deaminase (ADA) is a pivotal enzyme in the purine salvage pathway, primarily catalyzing the irreversible hydrolytic deamination of adenosine to inosine, and 2′-deoxyadenosine to 2′-deoxyinosine frontiersin.orgwikipedia.orgmdpi.com. This reaction involves the substitution of an amino group with a keto group wikipedia.org. While ADA does not directly metabolize this compound itself, its action on adenosine significantly impacts the levels of related purine metabolites, thereby influencing this compound nucleotide pools.

ADA is widely expressed in human tissues, with particularly high levels found in lymphoid cells, red blood cells, and endothelium mdpi.com. Its critical function in the immune system is highlighted by the severe immunodeficiency that results from genetic defects in the ADA gene, known as ADA-SCID (Severe Combined Immunodeficiency) frontiersin.orgnih.govfrontiersin.org. In ADA deficiency, the accumulation of adenosine and, more significantly, 2′-deoxyadenosine occurs frontiersin.orgrupress.orgmhmedical.com. Elevated levels of these substrates, particularly deoxyadenosine (B7792050) triphosphate (dATP), are toxic to developing lymphocytes, inhibiting DNA synthesis and impairing cell division, leading to lymphopenia and compromised immune function mhmedical.comwikipedia.org.

Beyond its intracellular role, ADA also functions as an ecto-enzyme on the cell surface, where it interacts with membrane proteins like CD26 and adenosine receptors mdpi.com. This ecto-ADA activity is crucial for regulating extracellular adenosine concentrations, which is important for terminating adenosine signaling mdpi.com. Adenosine itself acts as an extracellular signaling molecule through G protein-coupled receptors, influencing various physiological processes, including immune responses and cardiovascular functions mdpi.comrupress.orgmdpi.com.

The metabolic pathway involving ADA can be summarized as follows:

Adenosine Inosine 2′-deoxyadenosine 2′-deoxyinosine

Inosine can be further catabolized by purine nucleoside phosphorylase (PNP) to hypoxanthine wikipedia.org. Hypoxanthine can then be converted to xanthine and subsequently to uric acid by xanthine oxidase, representing a key step in purine degradation wikipedia.orgmetabolomicsworkbench.org. Alternatively, hypoxanthine can be salvaged back into inosine monophosphate (IMP) frontiersin.org.

Metabolic Regulation and Dysregulation Involving this compound

Interconnections of Purine Metabolism with Other Biosynthetic Pathways

Purine metabolism is deeply interconnected with other essential biosynthetic pathways. Purine nucleotides, including those containing this compound (ATP, ADP, AMP), are not only building blocks for DNA and RNA but also serve as vital cofactors and signaling molecules researchgate.net.

The de novo synthesis of purine nucleotides is an energy-intensive process that requires precursors from other metabolic routes. For instance, it utilizes amino acids such as glycine, aspartate, and glutamine, as well as formate (B1220265) and carbon dioxide researchgate.net. This highlights a direct link between amino acid metabolism, one-carbon metabolism (providing formate), and purine synthesis.

Furthermore, purine metabolism is linked to NAD+ synthesis. NAD+ (nicotinamide this compound dinucleotide), a crucial coenzyme in numerous metabolic reactions, contains an this compound moiety elysiumhealth.com. The synthesis and regeneration of NAD+ are thus intertwined with the availability and metabolism of this compound nucleotides elysiumhealth.comnih.gov.

The intricate connections mean that alterations in purine metabolism can impact the availability of precursors for other syntheses or affect the levels of crucial cofactors like NAD+, thereby influencing a wide range of cellular processes.

Impact of this compound Levels on Cellular Energy Homeostasis

This compound nucleotides, particularly ATP, ADP, and AMP, are central to cellular energy homeostasis wikipedia.orgnih.gov. ATP is the primary energy currency, driving numerous cellular processes through its hydrolysis wikipedia.orgnih.gov.

The balance between ATP, ADP, and AMP is often represented by the adenylate energy charge (AEC), a key indicator of a cell's energy status explorationpub.com. AEC is calculated using the formula: ([ATP] + 0.5 [ADP]) / ([ATP] + [ADP] + [AMP]) explorationpub.com. A high AEC indicates a high cellular energy level, while a low AEC signifies energy depletion explorationpub.com.

This compound levels, primarily in the form of its nucleotides, directly influence AEC. Perturbations in this compound nucleotide metabolism, such as increased degradation or impaired synthesis, can lead to a reduction in ATP levels and an increase in ADP and AMP, consequently lowering the AEC nih.govexplorationpub.com. This can impair energy-dependent cellular functions.

Research findings demonstrate the critical link between purine metabolism and energy homeostasis. For example, studies have shown that inhibiting purine metabolism can lead to reduced ATP levels frontiersin.org. Conversely, conditions of energy stress, such as hypoxia or ischemia, can lead to the degradation of this compound nucleotides, resulting in the accumulation of downstream catabolites like hypoxanthine, inosine, and xanthine, which are used as markers of tissue hypoxia scielo.org.mx.

Dysregulation of this compound nucleotide metabolism and its impact on energy homeostasis are implicated in various pathological conditions. For instance, depletion of myocardial this compound nucleotides is associated with impaired heart function in conditions like ischemia and heart failure nih.gov. In ADA deficiency, the accumulation of dATP can inhibit ribonucleotide reductase, affecting DNA synthesis and thus impacting rapidly dividing cells crucial for immune function wikipedia.org. While this is a direct metabolic consequence of ADA deficiency, it underscores how disruptions in purine metabolism, involving this compound derivatives, can severely affect cellular processes reliant on balanced nucleotide pools and energy availability.

Evolutionary and Astrobiological Significance of Adenine

Abiotic Synthesis and Prebiotic Chemistry

The abiotic synthesis of organic molecules, including nucleobases like adenine, from simple inorganic precursors under conditions thought to resemble early Earth is a cornerstone of origin of life research.

Synthesis from Hydrogen Cyanide Under Prebiotic Conditions

The synthesis of this compound from hydrogen cyanide (HCN) under simulated prebiotic conditions is a well-established area of research. HCN is considered a high-energy prebiotic precursor that could have been produced in significant amounts on early Earth, for instance, through electrical discharges in simulated primitive atmospheres. nih.govpnas.orgebsco.com The abiotic synthesis of this compound from aqueous solutions of ammonia (B1221849) and HCN was first reported in 1960. nih.govpnas.orgcapes.gov.br This process involves the polymerization of HCN, with this compound being the HCN pentamer. nih.govpnas.org Numerous experiments since the initial discovery have demonstrated the abiotic synthesis of this compound from HCN under various conditions. nih.gov For example, heating concentrated solutions of ammonium (B1175870) cyanide at 70°C for several days resulted in this compound formation. nih.gov Higher yields of this compound (up to 20%) have been achieved in sealed-tube reactions of HCN with liquid ammonia. nih.gov this compound has also been detected in dilute solutions of ammoniacal HCN frozen for extended periods at low temperatures, simulating conditions potentially found on icy moons like Europa. nih.gov

While experimental findings have outlined possible prebiotic pathways for this compound formation from HCN, the detailed mechanistic steps have been a subject of theoretical investigation due to low yields and complexities in experimental systems. nih.govpnas.org Computational studies using density functional theory have explored the thermochemically favorable mechanisms for this compound formation from the pentamerization of HCN. nih.govtandfonline.com These studies suggest that water- or ammonia-catalyzed pathways are more favorable than uncatalyzed alternatives and may have been a significant source of this compound on primitive Earth. nih.govcapes.gov.brnih.gov

Theoretical Frameworks of Abiogenesis (e.g., HCN World, Dissipative Photochemical Origin of Life)

The facile formation of this compound and other biologically relevant molecules from HCN has led to theoretical frameworks regarding the origin of life. The "HCN World" hypothesis posits that HCN was a central molecule in the prebiotic chemistry of early Earth, serving as a precursor to a wide range of organic compounds, including amino acids and nucleic acid bases. wikipedia.orgacs.org Molecular dynamics simulations have shown that HCN molecules can exhibit strong lateral self-association at the surface of aqueous solutions, forming "floating HCN patches". figshare.com This enhanced concentration and stability at the liquid surface could have provided favorable environments for the polymerization of HCN and the subsequent prebiotic synthesis of molecules like this compound, thus lending plausibility to the "HCN World" hypothesis. figshare.com

Another theoretical framework is the "Dissipative Photochemical Origin of Life," which suggests that the emergence of life was driven by the dissipative structuring of molecules under the prevailing UVC solar spectrum of the Archean Earth. preprints.orgbohrium.commdpi.com In this context, fundamental molecules like purines (including this compound) acted as UV-C pigments, dissipating incident solar light into heat. bohrium.commdpi.com This theory proposes that the photochemical reactions involved in the synthesis of this compound from precursors like HCN and water, potentially occurring within fatty acid vesicles, were driven far from equilibrium by the UVC photon flux. mdpi.compreprints.orgmdpi.com The autocatalytic nature and non-linearity of these reactions could have led to the proliferation and evolution of these molecules. preprints.orgmdpi.com Experimental models based on this theory have shown that significant amounts of this compound can be obtained within a relatively short period under simulated Archean conditions with UVC irradiation. preprints.orgmdpi.com

Experimental Models of this compound Formation in Early Earth Analogues

Experimental models simulating early Earth conditions have successfully demonstrated the formation of this compound. These experiments often involve plausible prebiotic molecules such as HCN, ammonia, and water, subjected to energy sources like heat or UV radiation. nih.govpnas.orgnih.gov For instance, heating solutions containing ammonium formate (B1220265) and diaminomaleonitrile (B72808) (DAMN), a known intermediate in HCN polymerization, in formamide (B127407) has been shown to generate this compound. nih.gov These reactions are considered relevant as formamide, ammonium formate, and DAMN are all products of HCN chemistry. nih.gov

Studies involving UV irradiation of purine (B94841) in mixed molecular ices containing water and ammonia, simulating conditions in astrophysical environments, have also resulted in the formation of this compound. nih.govescholarship.org this compound was found to be the lowest energy product after the addition of an amino group to purine in the presence of a mixed H₂O-NH₃ ice. escholarship.org These experimental models provide empirical support for the potential of this compound to form abiotically under conditions relevant to early Earth and extraterrestrial environments.

Extraterrestrial Occurrence and Stability of this compound

The detection of this compound in extraterrestrial samples, particularly carbonaceous meteorites, provides direct evidence that the building blocks of life are not unique to Earth and can form in astrophysical environments. The stability of this compound in the harsh conditions of space is also a critical factor for the exogenous delivery hypothesis.

Detection of Nucleobases in Carbonaceous Meteorites

Carbonaceous meteorites, which are remnants of the early solar system, have been found to contain a variety of organic compounds, including nucleobases. arxiv.orgusra.edu this compound has been conclusively identified in carbonaceous meteorites such as the Murchison, Murray, and Orgueil meteorites. nih.govarxiv.orgusra.edunasa.govsci.newsnih.gov Early analyses of the Orgueil meteorite in the 1960s reported the detection of purines, including this compound. arxiv.orgnasa.gov Later, more sophisticated techniques like gas chromatography, HPLC, and mass spectrometry confirmed the presence of this compound in these meteorites, with concentrations ranging from parts-per-billion (ppb). arxiv.orgusra.edu

While initial detections of some nitrogen-heterocyclic compounds in meteorites were met with skepticism regarding potential terrestrial contamination, subsequent studies have provided strong evidence for the extraterrestrial origin of the nucleobases found in carbonaceous chondrites. nih.govarxiv.orgusra.edunasa.gov The presence of rare nucleobase analogues and the specific distribution of purines and pyrimidines in meteorites, which differs from typical biological contamination, support their extraterrestrial origin. usra.edunasa.govnih.gov The detection of this compound and other nucleobases in meteorites suggests that these essential building blocks of life could have been delivered to early Earth through extraterrestrial impacts, potentially contributing to the pool of organic molecules available for the origin of life. sci.newsvice.comwikipedia.org

Studies on the Radiostability of this compound to Cosmic Radiation

Space environments are characterized by intense ionizing radiation, including cosmic rays, which can be detrimental to organic molecules. Studies on the radiostability of this compound are crucial for assessing its survivability during transport through space and upon delivery to planetary surfaces.

Experiments simulating the effects of cosmic ray analogues, such as heavy ion irradiation, on solid this compound have been conducted. nih.gov These studies expose this compound films to energetic ions at low temperatures to mimic the conditions in space. nih.gov By studying the evolution of this compound molecules under irradiation, researchers can determine its destruction cross-section and estimate its half-life in the interstellar medium. nih.gov Research indicates that the this compound destruction cross-section follows a power law related to the electronic stopping power of the incident ions. nih.gov Based on these experiments, the half-life of solid this compound exposed to a simulated interstellar medium cosmic ray flux has been estimated to be on the order of millions of years. nih.gov These findings suggest that this compound possesses a degree of stability against cosmic radiation, which is consistent with its detection in meteorites and supports the plausibility of its delivery to early Earth from extraterrestrial sources.

Analytical Detection of this compound Traces on Extraterrestrial Materials (e.g., Martian Meteorites)

The search for organic molecules in extraterrestrial samples, such as meteorites, is a key aspect of astrobiology. The detection of nucleobases like this compound in these materials provides support for the hypothesis that some of the building blocks of life could have been delivered to early Earth from space. newatlas.comthe-scientist.com

Scientists have detected this compound in various meteorites, including carbonaceous chondrites like Murchison, Murray, and Orgueil. arxiv.orgnih.govlivescience.com These meteorites are known to contain a wide range of organic compounds. livescience.com Early analyses in the 1960s and 1970s reported the presence of this compound and other nitrogen-heterocyclic compounds in meteorites using techniques like paper chromatography and gas chromatography-mass spectrometry (GC-MS). arxiv.org More recent studies employing advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and surface-enhanced Raman spectroscopy (SERS), have confirmed and extended these findings. livescience.comresearchmap.jpresearchgate.netnasa.gov

Studies have specifically tested the capability of techniques like SERS to detect trace amounts of organic substances, including this compound, on the mineral phases of Martian meteorites, such as Dar al Gani (DaG) 670. researchgate.net These experiments demonstrate that sensitive methods are available for identifying this compound in extraterrestrial materials. The presence of this compound in these samples, particularly carbonaceous chondrites, is considered largely extraterrestrial, although the possibility of terrestrial contamination is also considered. nih.gov The detection of this compound, alongside other nucleobases, in meteorites supports the idea that the complete set of nucleobases used in life today could have been available on Earth when life emerged, potentially delivered by meteorite bombardment. newatlas.com

Evolutionary Origins of Protein-Adenine Interactions

The interaction between proteins and this compound is fundamental to countless biological processes, given this compound's role in ATP, NAD, FAD, and nucleic acids. Understanding how proteins evolved the ability to specifically recognize and bind this compound is a key area of research in protein evolution. pnas.orgpnas.org

Characterization of Physicochemical Patterns in Protein-Adenine Binding

Proteins interact with this compound through a variety of physicochemical forces, including hydrogen bonding, hydrophobic interactions, and aromatic stacking. researchgate.netontosight.ai Analysis of protein-adenine complexes from databases like the Protein Data Bank (PDB) allows for the characterization of these interaction patterns. pnas.orgpnas.orgnih.gov

Contrary to some earlier findings that suggested protein binding primarily involved the Watson-Crick edge of this compound, more recent analyses indicate that all three edges of the this compound fragment – the Watson-Crick, Hoogsteen, and sugar edges – can contribute to molecular recognition by proteins. pnas.orgpnas.orgresearchgate.netpnas.org Hydrogen bonding plays a crucial role, with specific amino acid residues forming interactions with the nitrogen and oxygen atoms of this compound. researchgate.netoup.comnih.gov For example, the N6 of this compound is frequently involved in hydrogen bonding with the side chain of aspartate residues. researchgate.net Non-polar and van der Waals interactions also contribute significantly to the binding affinity and specificity, forming tight pockets around the this compound base. oup.com

Studies have shown that the protein environments around this compound and guanine (B1146940) binding sites are significantly different, highlighting the ability of proteins to discriminate between these similar purine bases based on subtle differences in hydrogen bonding patterns and steric exclusion. oup.comoup.com

Recurrence of this compound-Binding Motifs and "Themes" in Protein Evolution

Analysis of protein structures reveals that similar structural motifs or patterns are often reused in different proteins to bind the same ligand fragments, including this compound. nih.gov These recurring segments, sometimes referred to as "themes," are short amino acid segments that appear across different proteins and are suggested to constitute evolutionary building blocks. pnas.orgpnas.orgnih.govresearchgate.netoup.com

Specific this compound-binding motifs have been identified, such as the "direct," "reverse," and "Asp" motifs, which involve interactions with the Watson-Crick edge of this compound, often mediated by protein loops. pnas.orgresearchgate.netresearchgate.net These motifs can recur in the binding sites of various this compound-containing cofactors like ATP, NAD, FAD, SAM, and CoA. pnas.orgresearchgate.net The recurrence of these themes in proteins that bind this compound suggests that these segments are functionally important and have been conserved or independently adopted during evolution. pnas.orgpnas.orgnih.govresearchgate.netoup.com The presence of certain themes in a protein's sequence can even be indicative of its function, including its likelihood of binding this compound-containing ligands. pnas.orgpnas.orgnih.govresearchgate.net

Data on the recurrence of this compound-binding motifs can be visualized through network analysis, where proteins sharing the same themes in their this compound-interaction sites tend to exhibit similar interaction patterns. pnas.orgresearchgate.net